![molecular formula C16H21N3O2 B2881014 3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 1016763-30-6](/img/structure/B2881014.png)

3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

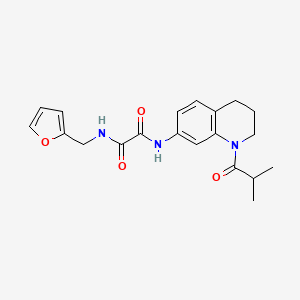

“3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C16H21N3O2. It belongs to a class of compounds known as hydantoins or imidazolidine-2,4-diones . These compounds have been increasingly important with various applications across chemical and pharmaceutical industries .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of this compound has been developed . The reactions proceed readily, with high yields and no further purification . This method offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Molecular Structure Analysis

The stereochemistry of the compound was determined from the data for the 3D structure with HMBC and NOESY . The experimentally obtained structure matches the calculated energy minima conformation .Chemical Reactions Analysis

The specified reactivity of the compound is explained due to the more activated N-3 position with the two neighboring activating carbonyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 287.363. More detailed properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Hydantoins, including our compound of interest, have been documented to exhibit anticonvulsant properties. This application is significant in the treatment of epilepsy, where the compounds act to stabilize nerve activity in the brain, preventing seizure episodes .

Antidiabetic Effects

Research has indicated that certain hydantoin derivatives can be used in the management of diabetes . They work by modulating insulin release or mimicking insulin’s effects, thus helping in blood glucose regulation .

Anticancer Potential

The structural complexity of hydantoins allows them to interact with various biological targets, making them candidates for anticancer drugs. They may inhibit cancer cell growth or induce apoptosis in tumor cells .

Antiarrhythmic Properties

Hydantoin derivatives are explored for their antiarrhythmic effects, which can be crucial in treating irregular heartbeats. They may work by affecting ion channels in the cardiac cells .

Anti-inflammatory Uses

The compound has shown potential as an anti-inflammatory agent. It could inhibit the activity of certain inflammatory pathways, thereby reducing inflammation and associated pain .

Neuropathic Pain Management

Phenytoin, a well-known hydantoin, has been used for over 70 years to alleviate symptoms of neuropathic pain . Derivatives like our compound may also hold promise in this therapeutic area .

Treatment of Malignant Hyperthermia

Hydantoins have been used clinically to treat malignant hyperthermia , a life-threatening condition. They act by inhibiting abnormal calcium release in muscle tissues .

Modulation of Immune Response

Some hydantoins can modulate the immune system, which can be beneficial in autoimmune diseases. They may act as antagonists to certain immune cell receptors .

Direcciones Futuras

Propiedades

IUPAC Name |

3-[[2-(aminomethyl)phenyl]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c17-10-12-6-2-3-7-13(12)11-19-14(20)16(18-15(19)21)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11,17H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYWBJVSGJJGGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=CC=C3CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2880935.png)

![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)

![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(2,3,5,6-tetramethylbenzenesulfonamido)propanoate](/img/structure/B2880939.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2880943.png)